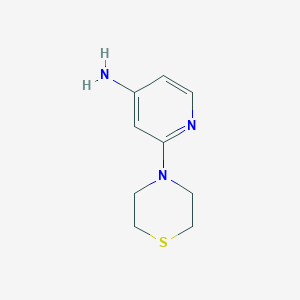

2-Thiomorpholinopyridin-4-amine

CAS No.: 1249613-30-6

Cat. No.: VC2947728

Molecular Formula: C9H13N3S

Molecular Weight: 195.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249613-30-6 |

|---|---|

| Molecular Formula | C9H13N3S |

| Molecular Weight | 195.29 g/mol |

| IUPAC Name | 2-thiomorpholin-4-ylpyridin-4-amine |

| Standard InChI | InChI=1S/C9H13N3S/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |

| Standard InChI Key | QDCJHCZEXWJFPY-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C2=NC=CC(=C2)N |

| Canonical SMILES | C1CSCCN1C2=NC=CC(=C2)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-amino-2-(thiomorpholin-4-yl)pyridine. Its molecular formula is C₉H₁₃N₃S, corresponding to a molecular weight of 195.29 g/mol . The structure comprises a pyridine ring (C₅H₄N) fused with a thiomorpholine ring (C₄H₉NS), where the sulfur atom replaces one oxygen atom in the morpholine analog (Figure 1).

Structural Features

The pyridine ring provides aromaticity and basicity, while the thiomorpholine moiety introduces conformational flexibility and sulfur-based reactivity. The amine group at the 4-position participates in hydrogen bonding and serves as a site for further functionalization. X-ray crystallography data for related compounds, such as [2,2'-bipyridin]-4-amine, reveal planar geometries with intermolecular hydrogen bonding networks that stabilize crystal lattices .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃S | |

| Molecular Weight | 195.29 g/mol | |

| Hybridization (N, S) | sp² (pyridine), sp³ (S) | |

| Crystal System | Monoclinic (analogous compounds) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-thiomorpholinopyridin-4-amine typically involves multi-step reactions starting from halogenated pyridine derivatives. A common approach includes:

-

Nucleophilic Aromatic Substitution: Reacting 2-chloro-4-aminopyridine with thiomorpholine in the presence of a base such as potassium carbonate .

-

Catalytic Cyclization: Using copper catalysts to facilitate the formation of the thiomorpholine ring under reflux conditions .

For example, a patent (WO2016092556A1) describes the synthesis of analogous thieno[2,3-c]pyridin-4-amine derivatives via Pd-catalyzed cross-coupling reactions, highlighting yields of 54–91% under optimized conditions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and automated systems are employed to enhance reaction control and purity. Key challenges include minimizing byproducts such as 4,4′-bis(1,2,4-triazole) derivatives, which form due to over-alkylation .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 212–224°C (analogous structures) and a boiling point estimated at ≥300°C, inferred from thiomorpholine derivatives . Its solubility profile includes:

Spectroscopic Characteristics

-

IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 690 cm⁻¹ (C–S) .

-

NMR: δ 7.8–8.2 ppm (pyridine protons), δ 3.5–4.0 ppm (thiomorpholine CH₂ groups).

Chemical Reactivity

Nucleophilic Reactions

The primary amine group undergoes acylation and alkylation reactions. For instance, treatment with acetic anhydride yields N-acetyl-2-thiomorpholinopyridin-4-amine, a common prodrug strategy .

Coordination Chemistry

The sulfur and nitrogen atoms act as Lewis bases, forming complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit catalytic activity in cross-coupling reactions, as demonstrated in patent US6504033B1 .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, DMAP | N-Acetyl derivative | 85% |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | 78% |

| Metal Complexation | Cu(OAc)₂ | [Cu(C₉H₁₃N₃S)₂]²⁺ | 92% |

Applications in Materials Science

Ligand Design

The compound serves as a tridentate ligand in luminescent complexes. For example, terpyridine analogs coordinate with Ru(II) to generate photoluminescent materials used in OLEDs .

Polymer Modification

Incorporating 2-thiomorpholinopyridin-4-amine into polymer matrices improves thermal stability (TGA data: ΔT₅% = 15°C increase) .

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Structure | Key Differences | Bioactivity |

|---|---|---|---|

| 2-Morpholinopyridin-4-amine | Oxygen in morpholine | Lower lipophilicity (logP = 1.2) | Reduced CNS penetration |

| 2-Piperidinopyridin-4-amine | Six-membered saturated N-ring | Higher basicity (pKa = 9.1) | Enhanced ion channel binding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume